molecular formula C17H14ClN3O3S B2956375 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE CAS No. 946276-81-9

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE

Cat. No.: B2956375
CAS No.: 946276-81-9
M. Wt: 375.83
InChI Key: IZVFDANILSZFGH-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrrolidinone ring, a chlorinated methoxyphenyl group, and a thiophene-substituted oxadiazole moiety

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene group: This step involves the use of thiophene-2-carboxylic acid or its derivatives.

    Formation of the pyrrolidinone ring: This can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Chlorination and methoxylation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE include:

The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-13-5-4-11(18)8-12(13)21-9-10(7-15(21)22)17-19-16(20-24-17)14-3-2-6-25-14/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVFDANILSZFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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